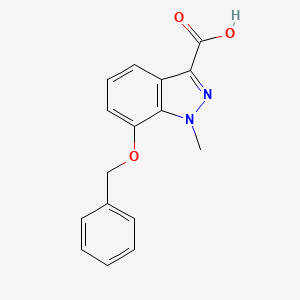

7-(Benzyloxy)-1-methyl-1H-indazole-3-carboxylic acid

Description

7-(Benzyloxy)-1-methyl-1H-indazole-3-carboxylic acid (CAS: 133841-13-1) is an indazole derivative characterized by a benzyloxy substituent at the 7-position, a methyl group at the 1-position, and a carboxylic acid moiety at the 3-position. Its molecular formula is C₁₆H₁₄N₂O₃, with a molecular weight of 282.29 g/mol . The compound is primarily used in pharmaceutical research and development (R&D), particularly as a precursor for synthesizing bioactive molecules.

Properties

IUPAC Name |

1-methyl-7-phenylmethoxyindazole-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H14N2O3/c1-18-15-12(14(17-18)16(19)20)8-5-9-13(15)21-10-11-6-3-2-4-7-11/h2-9H,10H2,1H3,(H,19,20) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FUMWDAXDEQWIQK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2=C(C=CC=C2OCC3=CC=CC=C3)C(=N1)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H14N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801202081 | |

| Record name | 1-Methyl-7-(phenylmethoxy)-1H-indazole-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801202081 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

282.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

133841-13-1 | |

| Record name | 1-Methyl-7-(phenylmethoxy)-1H-indazole-3-carboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=133841-13-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Methyl-7-(phenylmethoxy)-1H-indazole-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801202081 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 7-(Benzyloxy)-1-methyl-1H-indazole-3-carboxylic acid typically involves the following steps:

Formation of the Indazole Core: The indazole core can be synthesized through cyclization reactions involving hydrazines and ortho-substituted nitrobenzenes.

Introduction of the Benzyloxy Group: The benzyloxy group is introduced via nucleophilic substitution reactions, where a benzyl alcohol derivative reacts with the indazole core.

Carboxylation: The carboxylic acid group is introduced through carboxylation reactions, often using carbon dioxide or carboxylating agents under basic conditions.

Industrial Production Methods: Industrial production of this compound may involve optimized versions of the above synthetic routes, focusing on high yield and purity. Techniques such as continuous flow synthesis and the use of catalysts can enhance the efficiency of the production process.

Types of Reactions:

Oxidation: The compound can undergo oxidation reactions, particularly at the benzyloxy group, leading to the formation of benzaldehyde derivatives.

Reduction: Reduction reactions can target the nitro or carbonyl groups present in the molecule, converting them to amines or alcohols, respectively.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.

Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (amines, thiols) are employed under appropriate conditions.

Major Products:

Oxidation: Benzaldehyde derivatives.

Reduction: Amines and alcohols.

Substitution: Various substituted indazole derivatives.

Scientific Research Applications

7-(Benzyloxy)-1-methyl-1H-indazole-3-carboxylic acid has several applications in scientific research:

Chemistry: It serves as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

Biology: The compound is studied for its potential biological activities, including anti-inflammatory, antimicrobial, and anticancer properties.

Medicine: Research is ongoing to explore its therapeutic potential in treating various diseases, particularly those involving inflammation and cancer.

Industry: It is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 7-(Benzyloxy)-1-methyl-1H-indazole-3-carboxylic acid involves its interaction with specific molecular targets and pathways:

Molecular Targets: The compound may interact with enzymes, receptors, and other proteins, modulating their activity.

Pathways Involved: It can influence signaling pathways related to inflammation, cell proliferation, and apoptosis, thereby exerting its biological effects.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Structural Analogs in the Indazole Carboxylic Acid Family

The following table summarizes key structural analogs and their distinguishing features:

Key Observations :

- The 1-methyl group in the target compound stabilizes the indazole ring against metabolic degradation compared to unmethylated analogs like 7-benzyloxy-1H-indazole-3-carboxylic acid .

- Halogenated derivatives (e.g., 7-bromo or 7-chloro) exhibit distinct reactivity profiles, making them suitable for cross-coupling reactions in medicinal chemistry .

Functional Comparisons

Physicochemical Properties :

- pKa : The carboxylic acid group in the target compound has a predicted pKa of ~3.05, similar to other indazole-3-carboxylic acids .

- Solubility : The benzyloxy group reduces aqueous solubility compared to hydroxylated analogs (e.g., 7-hydroxyindazole-3-carboxylic acid), necessitating organic solvents for handling .

Biological Activity

7-(Benzyloxy)-1-methyl-1H-indazole-3-carboxylic acid is an indazole derivative that has garnered attention for its potential biological activities, including anti-inflammatory, antimicrobial, and anticancer properties. This article provides a comprehensive overview of its biological activity, supported by data tables and research findings.

- Molecular Formula : C15H12N2O3

- Molecular Weight : 252.26 g/mol

- CAS Number : 177941-17-2

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets, including enzymes and receptors involved in inflammatory and cancer pathways. It is believed to modulate signaling pathways related to inflammation and apoptosis, which are critical in disease processes.

1. Anti-inflammatory Activity

Research indicates that this compound can inhibit the production of pro-inflammatory cytokines such as IL-8, which plays a significant role in the inflammatory response. The inhibition of IL-8 production suggests potential therapeutic applications in conditions like Chronic Obstructive Pulmonary Disease (COPD) and asthma .

2. Antimicrobial Properties

In vitro studies have demonstrated the antimicrobial efficacy of this compound against various pathogenic bacteria and fungi. Its mechanism may involve disrupting microbial cell membranes or inhibiting essential metabolic pathways.

3. Anticancer Potential

The compound has shown promise in inducing apoptosis in cancer cells and inhibiting their proliferation. Specifically, it affects cell cycle regulation, making it a candidate for further investigation in cancer therapeutics.

Case Study 1: Inhibition of Cyclooxygenase Enzymes

A study evaluated the ability of this compound to inhibit cyclooxygenase (COX) enzymes, which are critical in mediating inflammatory responses. The results indicated a significant reduction in COX-2 activity, suggesting that this compound may serve as a lead for developing anti-inflammatory drugs.

Case Study 2: Anticancer Activity in Breast Cancer Cell Lines

In a preclinical study involving breast cancer cell lines, treatment with this compound resulted in reduced cell viability and increased apoptosis rates compared to control groups. The study highlighted its potential as a therapeutic agent for breast cancer treatment .

Data Tables

| Biological Activity | Assay Type | Result |

|---|---|---|

| Anti-inflammatory | IL-8 Production Inhibition | Significant reduction observed |

| Antimicrobial | Zone of Inhibition | Effective against E. coli |

| Anticancer | Cell Viability Assay | Reduced viability by 60% |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.